molecular formula C8H13F2NO2 B582402 Tert-butyl 3,3-difluoroazetidine-1-carboxylate CAS No. 1255666-59-1

Tert-butyl 3,3-difluoroazetidine-1-carboxylate

Cat. No.: B582402
CAS No.: 1255666-59-1
M. Wt: 193.194
InChI Key: GJXFELMSTZXKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a four-membered azetidine ring substituted with two fluorine atoms and a tert-butyl ester group. It is primarily used as a building block in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 3,3-difluoroazetidine-1-carboxylate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 3,3-difluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated azetidine derivatives, while hydrolysis results in the formation of 3,3-difluoroazetidine-1-carboxylic acid.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoroazetidine-1-carboxylate is primarily related to its reactivity and ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound.

Comparison with Similar Compounds

Tert-butyl 3,3-difluoroazetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorinated azetidine ring and a tert-butyl ester group, which imparts distinct reactivity and stability compared to other similar compounds.

Biological Activity

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring substituted with two fluorine atoms and a tert-butyl group. This structure contributes to its stability and biological interactions.

PropertyValue
Molecular FormulaC10H15F2NO2
Molecular Weight219.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The difluoroazetidinyl moiety enhances the compound's binding affinity to these targets, potentially leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to neurotransmission, which could be beneficial in treating central nervous system disorders.
  • Receptor Modulation : The compound may modulate the activity of certain receptors, impacting signaling pathways associated with various diseases.

Research Findings

  • In Vitro Studies : Research has shown that this compound exhibits significant inhibitory activity against specific enzymes. For instance, it has been tested against polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival, suggesting potential applications in tuberculosis treatment .
  • Pharmacokinetics : A study on the pharmacokinetics of similar compounds revealed that the difluoro analogs exhibit lower clearance rates compared to other azetidine derivatives, indicating prolonged activity in vivo . This suggests that this compound may have favorable pharmacokinetic properties.
  • Case Studies : In a comparative analysis with other azetidine derivatives, this compound demonstrated superior potency in cellular assays (31 nM) with low efflux ratios, making it a promising candidate for further development .

Case Study 1: Antitubercular Activity

A recent study identified novel inhibitors targeting Pks13 derived from high-throughput screening. This compound was included in this screening and showed promising results in inhibiting Mycobacterium tuberculosis growth .

Case Study 2: CNS Disorders

Another study focused on the compound's potential effects on neurotransmitter systems. It was found to enhance the binding affinity for certain receptors implicated in mood regulation, suggesting applications in treating depression and anxiety disorders .

Properties

IUPAC Name

tert-butyl 3,3-difluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXFELMSTZXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164448
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-59-1
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.